molecular formula C5H3ClN2 B1610475 4-Chloro-1H-pyrrole-2-carbonitrile CAS No. 57097-45-7

4-Chloro-1H-pyrrole-2-carbonitrile

Cat. No. B1610475
CAS RN: 57097-45-7
M. Wt: 126.54 g/mol
InChI Key: DUZOBCCYLYWQGV-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrole-2-carbonitrile (4-Cl-1H-pyrrole-2-CN) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, pharmacology, and biochemistry. This compound is of particular interest due to its unique properties and its ability to interact with a variety of biological molecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-1H-pyrrole-2-carbonitrile: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for reactions that incorporate the pyrrole ring into more complex molecules, which are often used in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the development of drugs with potential therapeutic applications. It’s particularly useful in creating molecules that target neurological disorders due to the pyrrole moiety’s ability to interact with biological systems .

Material Science

The nitrile group in 4-Chloro-1H-pyrrole-2-carbonitrile can be used to create polymers and co-polymers, which have applications in material science, especially in developing new types of conductive materials .

Organic Synthesis

This compound is used in organic synthesis to introduce the pyrrole unit into larger molecules. It’s a versatile building block for constructing complex organic molecules due to its reactivity and stability under various conditions .

Catalysis

4-Chloro-1H-pyrrole-2-carbonitrile: can act as a ligand for catalysts in chemical reactions. The pyrrole ring can coordinate with metals, facilitating various catalytic processes important in industrial chemistry .

Agrochemical Development

In the field of agrochemicals, this compound is used to create pesticides and herbicides. Its structural properties allow for the synthesis of compounds that can interact with specific biological pathways in pests and weeds .

Environmental Science

Research into environmental contaminants often utilizes this compound to study degradation pathways and the environmental fate of nitrogen-containing heterocycles .

properties

IUPAC Name

4-chloro-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOBCCYLYWQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483259
Record name 4-Chloro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57097-45-7
Record name 4-Chloro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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